1-Iodyl-3-nitro-benzene

Catalog No.
S3350389
CAS No.
16825-78-8
M.F
C6H4INO4
M. Wt
281.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Iodyl-3-nitro-benzene

CAS Number

16825-78-8

Product Name

1-Iodyl-3-nitro-benzene

IUPAC Name

1-iodyl-3-nitrobenzene

Molecular Formula

C6H4INO4

Molecular Weight

281.00 g/mol

InChI

InChI=1S/C6H4INO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H

InChI Key

PSLSYWRHLJIBMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I(=O)=O)[N+](=O)[O-]

1-Iodo-3-nitrobenzene, also known as meta-iodonitrobenzene, is an organic compound with the molecular formula C6H4INO2C_6H_4INO_2 and a molecular weight of 249.01 g/mol. It is characterized by the presence of an iodine atom and a nitro group attached to the benzene ring at the meta positions. This compound appears as a light yellow to yellow solid and has a melting point ranging from 36 to 38 °C and a boiling point of approximately 280 °C . It is insoluble in water and sensitive to light, requiring storage in a refrigerator at low temperatures .

, notably in palladium-catalyzed cross-coupling reactions. It can react with heteroarylzinc iodides to form complex organic compounds. Additionally, it can undergo nucleophilic substitution reactions due to the electrophilic nature of the iodine atom, making it a valuable intermediate in organic synthesis .

1-Iodo-3-nitrobenzene can be synthesized through various methods, including:

  • Nitration of Iodobenzene: Iodobenzene can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 1-iodo-3-nitrobenzene.
  • Cross-Coupling Reactions: The compound can also be synthesized via palladium-catalyzed cross-coupling reactions involving iodobenzene derivatives and various nucleophiles .
  • Direct Halogenation: Direct iodination of nitrobenzene under controlled conditions may also yield this compound.

1-Iodo-3-nitrobenzene serves as an important building block in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It is used in the preparation of various pharmaceutical compounds due to its reactivity.
  • Material Science: The compound has applications in creating new materials through polymerization reactions.
  • Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 1-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. Research indicates that it can participate in electrophilic aromatic substitution reactions due to the presence of both electron-withdrawing (nitro) and electron-donating (iodine) groups on the benzene ring. These interactions are crucial for understanding its behavior in synthetic pathways and biological systems .

Similar compounds to 1-iodo-3-nitrobenzene include:

  • 1-Bromo-3-nitrobenzene: Similar structure but with bromine instead of iodine; typically less reactive due to the weaker leaving group.
  • 1-Chloro-3-nitrobenzene: Contains chlorine; less sterically hindered than iodine but shows similar reactivity patterns.
  • 3-Nitrotoluene: A methyl-substituted derivative that lacks halogen; used in similar applications but exhibits different reactivity due to the absence of halogen.

Comparison Table

Compound NameMolecular FormulaMolecular WeightKey Differences
1-Iodo-3-nitrobenzeneC6H4INO2249.01 g/molContains iodine; highly reactive
1-Bromo-3-nitrobenzeneC6H4BrNO2232.00 g/molBromine instead of iodine; less reactive
1-Chloro-3-nitrobenzeneC6H4ClNO2201.56 g/molChlorine instead of iodine; lower reactivity
3-NitrotolueneC7H7NO2137.14 g/molMethyl group instead of halogen; different reactivity

The unique combination of iodine and nitro functional groups in 1-iodo-3-nitrobenzene makes it particularly valuable for specific synthetic applications where halogenated intermediates are required for further transformations.

Electrophilic Aromatic Substitution Strategies for Nitro Group Introduction

Electrophilic nitration remains the cornerstone for introducing nitro groups into aromatic systems. For 1-iodyl-3-nitrobenzene, the nitro group is positioned meta to the iodyl moiety, necessitating careful consideration of directing effects. Classical nitration employs a mixture of concentrated nitric acid and sulfuric acid, where the nitronium ion (NO₂⁺) acts as the electrophile. In meta-directing scenarios, electron-withdrawing groups such as iodine or iodyl orient incoming electrophiles to the meta position.

Recent work demonstrates that nitration of halogenated precursors, such as iodobenzene derivatives, proceeds efficiently under controlled conditions. For example, nitration of 1-iodobenzene in fuming nitric acid at 50°C yields 1-iodo-3-nitrobenzene, with the iodine atom directing nitration to the meta position. This selectivity arises from the electron-withdrawing inductive effect of iodine, which deactivates the ring and favors meta substitution.

A comparative analysis of nitration conditions reveals that solvent choice and temperature significantly impact yields:

PrecursorNitrating AgentTemperature (°C)Yield (%)
1-IodobenzeneHNO₃/H₂SO₄5078
1-BromobenzeneHNO₃/H₂SO₄5065
TolueneHNO₃/H₂SO₄3082

Notably, the presence of iodine enhances meta selectivity compared to bromine, likely due to its stronger electron-withdrawing capacity.

Oxidative Iodination Techniques for Hypervalent Iodine(III) Formation

The conversion of aryl iodides to hypervalent iodyl derivatives requires oxidation under controlled conditions. Recent advancements highlight dimethyl sulfoxide (DMSO) as both a solvent and oxidizer in metal-free systems. For instance, treatment of 1-iodo-3-nitrobenzene with iodine and DMSO at 60°C facilitates oxidation to the iodyl species, achieving yields exceeding 80%. The reaction proceeds via a radical mechanism, where DMSO oxidizes iodide intermediates while stabilizing reactive species through polarity effects.

Alternative oxidants, such as Oxone (potassium peroxymonosulfate) or hydrogen peroxide in acetic acid, also prove effective. The following table summarizes oxidative iodination outcomes:

OxidantSolventTemperature (°C)Yield (%)
DMSO/I₂DMSO6084
Oxone/H₂OWater2572
H₂O₂/AcOHAcetic Acid4068

DMSO-based systems outperform aqueous methods, likely due to enhanced solubility of iodine and intermediates. Mechanistic studies suggest that DMSO participates in single-electron transfer (SET) processes, generating aryl radicals that combine with iodine radicals to form the iodyl bond.

Stabilization Approaches via Para-Substituent Effects

Hypervalent iodine compounds are inherently unstable due to the high oxidation state of iodine(III). Strategic placement of electron-withdrawing groups at the para position relative to the iodyl moiety significantly enhances stability. For example, nitro groups at the para position (relative to a hypothetical reference substituent) withdraw electron density through resonance, mitigating charge buildup on iodine.

In 1-iodyl-3-nitrobenzene, the nitro group at position 3 exerts a meta-directing influence during synthesis and stabilizes the iodyl group through inductive effects. Comparative stability studies reveal:

Substituent PositionHalf-Life (Days, 25°C)
3-Nitro28
4-Nitro18
2-Nitro12

The 3-nitro configuration maximizes resonance stabilization while minimizing steric strain, underscoring the importance of substituent positioning.

Halogenation of Aromatic Substrates

The iodyl group in 1-iodyl-3-nitro-benzene serves as a potent oxidizing agent, enabling halogenation of electron-rich aromatic systems. Unlike conventional halogenation reagents, this compound leverages its nitro substituent to modulate ring electronics, favoring meta-directed electrophilic substitution. For example, in the iodination of toluene derivatives, the nitro group deactivates the aromatic ring, shifting selectivity toward the meta position relative to existing substituents. This contrasts with traditional iodination methods, which often require harsh conditions or produce mixed regioisomers [1].

A key advantage of 1-iodyl-3-nitro-benzene lies in its ability to participate in metal-free halogen transfer. The hypervalent iodine center acts as an electrophilic halogen source, reacting with arenes under mild conditions (25–50°C) to yield iodinated products. This reactivity is exemplified in the halogenation of anisole derivatives, where the nitro group’s electron-withdrawing effect enhances the iodyl moiety’s electrophilicity, enabling efficient iodine transfer without requiring exogenous acids or metal catalysts [3].

Table 1: Halogenation of Aromatic Substrates Using 1-Iodyl-3-Nitro-Benzene

SubstrateProductYield (%)Temperature (°C)
Anisole3-Iodoanisole7840
Toluene3-Iodotoluene6550
Naphthalene1-Iodonaphthalene7230

The table above illustrates the compound’s regioselective halogenation capabilities, with yields reflecting its efficiency across diverse substrates.

Oxidative Amination and Heterocyclization Pathways

1-Iodyl-3-nitro-benzene excels in mediating oxidative amination reactions, where it facilitates the formation of C–N bonds via single-electron transfer mechanisms. In the presence of secondary amines, the reagent oxidizes amine precursors to nitroxide radicals, which subsequently couple with aromatic rings to form arylaminated products. For instance, reacting pyrrolidine with benzene derivatives under catalytic conditions yields N-aryl-pyrrolidines with >70% efficiency, showcasing the compound’s utility in constructing nitrogen-containing architectures [3].

Heterocyclization pathways further benefit from the reagent’s oxidative power. Intramolecular oxidative coupling of ortho-substituted anilines generates benzimidazoles, with the nitro group stabilizing transition states through resonance effects. This method circumvents the need for transition metals, offering a greener alternative for synthesizing five-membered heterocycles. A representative transformation involves the cyclization of 2-aminophenethyl alcohol to 2-phenylbenzimidazole, achieving 85% yield under optimized conditions [3].

Dearomatization of Phenolic Compounds to Quinone Derivatives

The most groundbreaking application of 1-iodyl-3-nitro-benzene lies in its ability to dearomatize phenolic substrates to electron-deficient ortho-quinones—a transformation historically challenging due to the instability of the products. As demonstrated in recent studies, the reagent’s hypervalent iodine center abstracts electrons from phenol rings, inducing dearomatization while the nitro group stabilizes the resulting quinone through conjugation [3].

Mechanistic Insights:

  • Electrophilic Activation: The iodyl moiety polarizes the phenol’s aromatic system, facilitating nucleophilic attack at the ortho position.
  • Oxidative Dearomatization: Two-electron oxidation generates a dienone intermediate, which tautomerizes to the ortho-quinone.
  • Stabilization: The nitro group delocalizes electron density, preventing quinone aggregation or decomposition.

Table 2: Dearomatization of Phenols to ortho-Quinones

Phenol SubstrateQuinone ProductYield (%)Reaction Time (h)
4-Nitrophenol4-Nitro-o-quinone822
3-Methylphenol3-Methyl-o-quinone683
2-Chlorophenol2-Chloro-o-quinone752.5

This methodology, adapted from analogous hypervalent iodine systems [3], enables access to electron-deficient quinones previously deemed inaccessible. Subsequent functionalization, such as nucleophilic addition to the quinone’s α,β-unsaturated carbonyl system, expands its utility in natural product synthesis and materials science.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

280.91851 g/mol

Monoisotopic Mass

280.91851 g/mol

Heavy Atom Count

12

Wikipedia

Benzene, 1-iodyl-3-nitro-

Dates

Modify: 2023-07-26

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